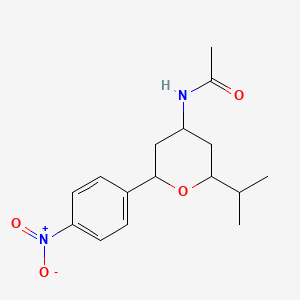![molecular formula C60H115NO10P+ B12297745 2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9E,12E)-octadeca-9,12-dienoic acid](/img/structure/B12297745.png)
2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9E,12E)-octadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Intralipid is a sterile, non-pyrogenic fat emulsion designed for intravenous administration. It serves as a source of calories and essential fatty acids for patients requiring parenteral nutrition. The emulsion is composed of soybean oil, egg yolk phospholipids, glycerin, and water for injection . It is primarily used in clinical settings to prevent essential fatty acid deficiency and provide energy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Intralipid is prepared by emulsifying soybean oil with egg yolk phospholipids in an aqueous medium. The process involves:
Heating: The oil phase (soybean oil) and the aqueous phase (containing egg yolk phospholipids and glycerin) are heated separately to around 90°C.
Emulsification: The aqueous phase is added dropwise to the oil phase under constant agitation to form a water-in-oil emulsion.
Homogenization: The emulsion is then homogenized to reduce the particle size and ensure stability.
Industrial Production Methods: In an industrial setting, the production of Intralipid involves large-scale emulsification and homogenization processes. The emulsion is sterilized and packaged in multilayered, non-toxic, and biologically inert containers to ensure safety and stability .
Chemical Reactions Analysis
Types of Reactions: Intralipid primarily undergoes hydrolysis and oxidation reactions:
Hydrolysis: The triglycerides in soybean oil can be hydrolyzed to release free fatty acids and glycerol.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by lipases under physiological conditions.
Oxidation: Can occur in the presence of oxygen and light, especially at elevated temperatures.
Major Products Formed:
Hydrolysis: Free fatty acids and glycerol.
Oxidation: Peroxides, aldehydes, and ketones.
Scientific Research Applications
Intralipid has a wide range of applications in scientific research:
Mechanism of Action
Intralipid exerts its effects through several mechanisms:
Comparison with Similar Compounds
Intralipid is compared with other lipid emulsions such as Clinolipid, Omegaven, and SMOFlipid:
Clinolipid: Contains a mixture of olive oil and soybean oil, providing a different fatty acid profile.
Omegaven: Rich in omega-3 fatty acids, derived from fish oil, and used for its anti-inflammatory properties.
Intralipid is unique due to its specific composition of soybean oil, egg yolk phospholipids, and glycerin, making it a versatile and widely used lipid emulsion in clinical and research settings.
Properties
Molecular Formula |
C60H115NO10P+ |
|---|---|
Molecular Weight |
1041.5 g/mol |
IUPAC Name |
2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9E,12E)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C42H82NO8P.C18H32O2/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,40H,6-19,22-39H2,1-5H3;6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p+1/b21-20+;7-6+,10-9+ |
InChI Key |
ZACMUBKIFQNSDT-QLHZUICASA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CCCCCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


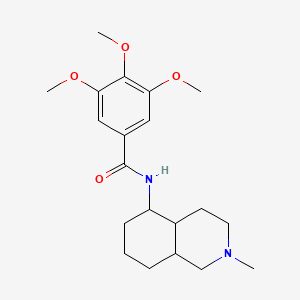
![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)
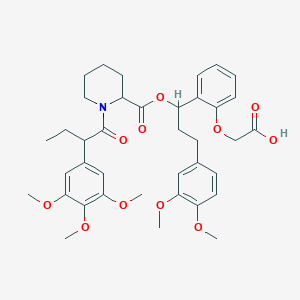
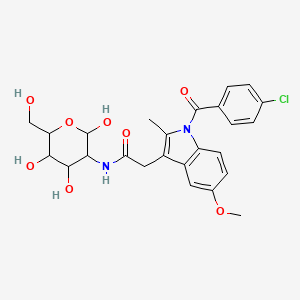
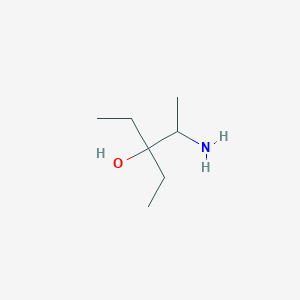
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate](/img/structure/B12297712.png)
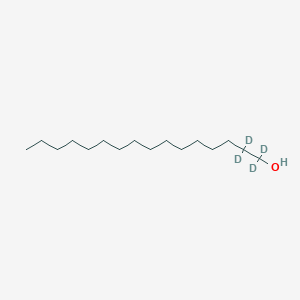
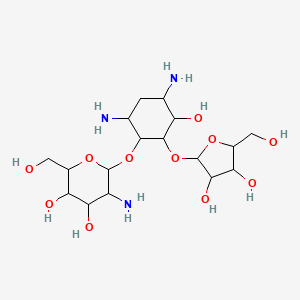
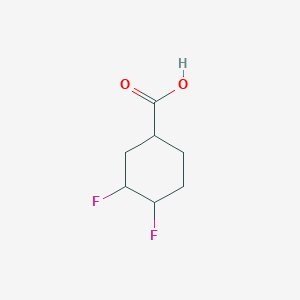
![(R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline](/img/structure/B12297733.png)
![4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide](/img/structure/B12297739.png)
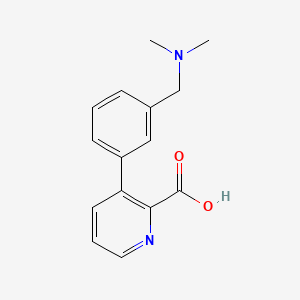
![2-[2-methyl-6-(3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297741.png)
